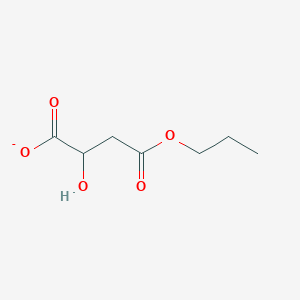
2-Hydroxy-4-oxo-4-propoxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C₇H₁₁O₅. It is a derivative of butanoic acid and features both hydroxy and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-4-propoxybutanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as specific enzymes, can also be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
2-Hydroxy-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-4-oxo-4-propoxybutanoate.
Reduction: Formation of 2-hydroxy-4-hydroxy-4-propoxybutanoate.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Hydroxy-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets, such as enzymes. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and other proteins. The compound’s reactivity can also lead to the formation of reactive intermediates that further modulate biological pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and oxo functional group arrangement and are known for their diverse biological activities.
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids: These compounds also feature a hydroxy and oxo group and are studied for their analgesic and antimicrobial properties.
Uniqueness
2-Hydroxy-4-oxo-4-propoxybutanoate is unique due to its specific propoxy group, which can influence its solubility, reactivity, and biological activity. This distinct structural feature sets it apart from other similar compounds and can lead to unique applications and properties.
特性
CAS番号 |
799271-71-9 |
|---|---|
分子式 |
C7H11O5- |
分子量 |
175.16 g/mol |
IUPAC名 |
2-hydroxy-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-2-3-12-6(9)4-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11)/p-1 |
InChIキー |
KBJMBQNMMXQWJC-UHFFFAOYSA-M |
正規SMILES |
CCCOC(=O)CC(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


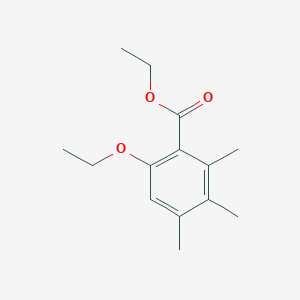
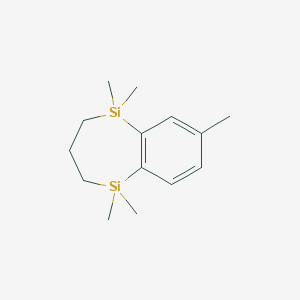
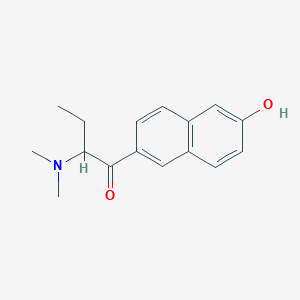
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

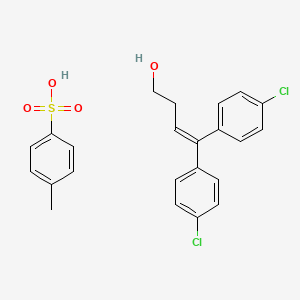
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
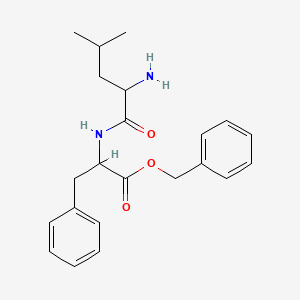
![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
